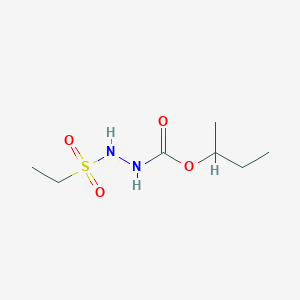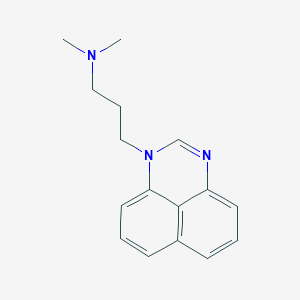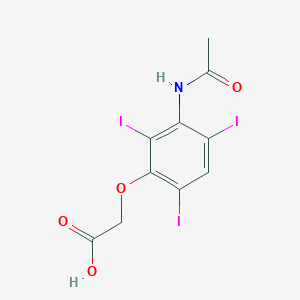
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butan-2-yl group, an ethanesulfonyl group, and a hydrazine-1-carboxylate group. The combination of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of butan-2-yl hydrazine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and product consistency.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of hydrazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s hydrazine group makes it a potential candidate for studying enzyme inhibition and protein modification.
Medicine: Research into its biological activity may lead to the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound a valuable tool for studying biochemical mechanisms and developing therapeutic agents.
Comparación Con Compuestos Similares
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
Butan-2-yl hydrazine-1-carboxylate: Lacks the ethanesulfonyl group, resulting in different chemical properties and reactivity.
Ethanesulfonyl hydrazine-1-carboxylate: Lacks the butan-2-yl group, which affects its solubility and biological activity.
Butan-2-yl ethanesulfonate: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in the combination of its functional groups, which impart specific chemical and biological properties that are not present in the individual components.
Propiedades
Número CAS |
58358-72-8 |
|---|---|
Fórmula molecular |
C7H16N2O4S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
butan-2-yl N-(ethylsulfonylamino)carbamate |
InChI |
InChI=1S/C7H16N2O4S/c1-4-6(3)13-7(10)8-9-14(11,12)5-2/h6,9H,4-5H2,1-3H3,(H,8,10) |
Clave InChI |
XGURMINPWJHSKX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)NNS(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)


![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)

![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)


![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
